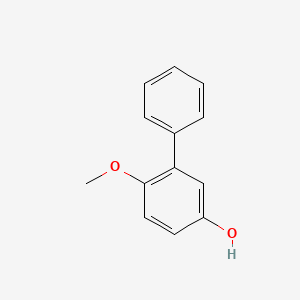

6-Methoxybiphenyl-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-methoxy-3-phenylphenol |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9,14H,1H3 |

InChI Key |

XZIMMDINMCPWLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 6 Methoxybiphenyl 3 Ol and Its Analogs

Retrosynthetic Analysis of 6-Methoxybiphenyl-3-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the most logical and common disconnection is the carbon-carbon single bond connecting the two aromatic rings. This disconnection reveals two synthons: a substituted phenoxy ring bearing the methoxy (B1213986) and hydroxyl groups, and an unsubstituted phenyl ring.

This retrosynthetic step suggests that the forward synthesis can be accomplished via a cross-coupling reaction. Depending on which precursor bears which reactive group, two primary pathways emerge for a Suzuki-Miyaura coupling, the most widely used method for such transformations. nih.gov

Pathway A: This involves the reaction between a (3-hydroxy-6-methoxyphenyl)boronic acid derivative and an aryl halide like bromobenzene.

Pathway B: This pathway utilizes a 1-halo-3-methoxy-6-hydroxybenzene derivative reacting with phenylboronic acid.

The choice between these pathways often depends on the commercial availability and stability of the starting materials, as well as the anticipated reactivity and potential for side reactions under the chosen coupling conditions.

Cross-Coupling Reaction Pathways

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, providing rapid access to biaryl skeletons. tandfonline.comacs.org

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is highly favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.govchem-station.com Its application is crucial for synthesizing complex molecules like this compound and its analogs. nih.govrsc.orgrsc.org

The success of a Suzuki-Miyaura coupling is highly dependent on the catalytic system, which comprises a palladium precursor and a supporting ligand. The ligand stabilizes the palladium center, facilitates the catalytic cycle, and profoundly influences the reaction's efficiency, selectivity, and substrate scope.

For challenging substrates, such as those containing both electron-donating hydroxyl and methoxy groups, ligand selection is critical to achieve high yields and chemoselectivity. Modern ligand development has produced a range of phosphines and N-heterocyclic carbenes (NHCs) that are effective for constructing sterically hindered or electronically complex biaryls. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos are often employed to promote the oxidative addition step and facilitate the reductive elimination that forms the final product. In some cases, specialized ligands are designed to interact with substituents on the substrate; for example, a sulfonated phosphine ligand (sSPhos) was repurposed to use its sulfonate group to form a hydrogen bond with a phenolic hydroxyl group, thereby controlling selectivity in the coupling process. nih.gov Virtual ligand screening based on transition state theory is also emerging as a powerful tool to identify optimal ligands that can maximize chemoselectivity for specific substrates. rsc.org

| Catalyst/Ligand System | Substrates | Key Features |

| Pd(OAc)₂ / SPhos | Aryl chlorides, bromides | High activity for hindered biaryl synthesis. |

| CataXCium A Pd G3 | ortho-bromoanilines, various boronic esters | Effective for coupling substrates with unprotected anilines. nih.gov |

| Pd(PPh₃)₄ | Aryl iodides, bromides | Classical, widely used catalyst, effective for simple couplings. |

| (sSPhos)Pd G2 | Polychlorinated arenes, phenols | Sulfonate group on ligand can direct site-selectivity through noncovalent interactions. nih.gov |

Optimizing reaction parameters such as the base, solvent, and temperature is essential for maximizing yield and selectivity. The base plays a crucial role in activating the organoboron species for transmetalation to the palladium center. chem-station.com The choice of base can significantly impact the outcome, especially when sensitive functional groups are present. For substrates with a phenolic hydroxyl group, a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is often preferred over stronger bases like sodium hydroxide (B78521) to avoid side reactions.

The solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, must be chosen to ensure solubility of both the organic and inorganic reagents. mdpi.com Temperature and reaction time are also critical; while higher temperatures can increase reaction rates, they may also lead to decomposition or undesired side reactions. Therefore, careful optimization is required to find conditions that promote the desired C-C bond formation while preserving the integrity of the functional groups on the this compound scaffold. tandfonline.com

| Parameter | Common Options | Influence on Reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Activates boronic acid; choice affects chemoselectivity and reaction rate. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O mdpi.com | Affects solubility of reactants and catalyst; can influence catalyst activity. |

| Temperature | Room Temp. to >100 °C | Controls reaction rate; higher temperatures can lead to side reactions. tandfonline.com |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |

To address the challenges associated with homogeneous catalysis, such as catalyst cost and contamination of the product with residual palladium, significant research has focused on developing heterogeneous supported catalysts. mdpi.com In these systems, palladium nanoparticles or complexes are immobilized on a solid support, such as a polymeric matrix, graphene, cellulose, or magnetic nanoparticles. mdpi.comwseas.usmdpi.comacs.org

While the Suzuki-Miyaura reaction is often the method of choice, several other metal-mediated cross-coupling reactions are valuable for the synthesis of biphenyls and can be considered for the preparation of this compound analogs. researchgate.net

Ullmann Reaction: This is a classic method for biaryl synthesis that involves the copper-mediated coupling of two aryl halides. iitk.ac.inwikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. wikipedia.orglscollege.ac.in However, modern variations using palladium or nickel catalysts, along with specialized ligands, have been developed that proceed under milder conditions. lscollege.ac.inorganic-chemistry.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.org The Negishi coupling is known for its high reactivity and excellent functional group tolerance. wikipedia.orgacs.org It offers a powerful alternative to the Suzuki reaction, often providing high yields under very mild, room-temperature conditions. acs.org

Kumada Coupling: As one of the first reported catalytic cross-coupling methods, the Kumada coupling uses a nickel or palladium catalyst to react a Grignard reagent (organomagnesium) with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of the organomagnesium compound can limit its functional group compatibility, potentially requiring protection of acidic protons, such as the one in the hydroxyl group of the target molecule. organic-chemistry.org

Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organotin (organostannane) reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is highly versatile and tolerates a wide array of functional groups. libretexts.orgwiley-vch.de The primary drawback of the Stille reaction is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. wikipedia.orgorganic-chemistry.org

| Reaction Name | Metal Catalyst | Organometallic Reagent | Key Advantages / Disadvantages |

| Ullmann | Cu (classic), Pd/Ni (modern) lscollege.ac.in | None (Aryl Halide Homocoupling) | Adv: Classic method. Disadv: Often requires harsh conditions; modern variants are milder. wikipedia.org |

| Negishi | Pd or Ni wikipedia.org | Organozinc (R-ZnX) | Adv: High reactivity, mild conditions, high functional group tolerance. acs.orgacs.org |

| Kumada | Pd or Ni wikipedia.org | Grignard (R-MgX) | Adv: Uses readily available Grignard reagents. Disadv: Grignard reagent has limited functional group compatibility. organic-chemistry.org |

| Stille | Pd wikipedia.org | Organotin (R-SnR'₃) | Adv: Highly versatile, excellent functional group tolerance. Disadv: High toxicity of tin reagents. wikipedia.orgorganic-chemistry.org |

Friedel-Crafts and Electrophilic Substitution Approaches to Biphenyls

The formation of the core biphenyl (B1667301) structure is often achieved through carbon-carbon bond-forming reactions that join two aryl rings. Friedel-Crafts reactions and related electrophilic substitution methods are fundamental in this regard, though they are more commonly used to add substituents to an existing biphenyl core rather than to form the biphenyl bond itself. nih.gov The classical Friedel-Crafts alkylation involves reacting an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). icdst.org

In the context of synthesizing a precursor to this compound, one could envision the Friedel-Crafts acylation of a methoxy-substituted benzene (B151609) derivative, followed by further modifications. For instance, the acylation of anisole (B1667542) with a substituted benzoyl chloride could establish the biphenyl skeleton. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. nih.gov The phenyl group of biphenyl is known to be an ortho, para-directing activator for electrophilic aromatic substitution, which guides the position of incoming substituents. pearson.com

However, direct Friedel-Crafts alkylation to form the biphenyl bond is less common and often leads to polyalkylation and rearrangement side products. wikipedia.org More contemporary and reliable methods for constructing the biphenyl backbone, such as the Suzuki-Miyaura or Negishi cross-coupling reactions, are generally preferred for their high yields and regioselectivity. rsc.orggre.ac.ukacs.org These palladium-catalyzed reactions couple an aryl halide with an arylboronic acid (Suzuki) or an organozinc compound (Negishi) to form the biaryl linkage efficiently. rsc.orggre.ac.uk

Below is a table summarizing typical conditions for Friedel-Crafts acylation, a key electrophilic substitution reaction on aromatic systems.

| Reaction Type | Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Typical Yield |

| Friedel-Crafts Acylation | Biphenyl | Acetyl Chloride | AlCl₃ | Dichloromethane | High |

| Friedel-Crafts Acylation | Biphenyl | Succinic Anhydride | AlCl₃ | Nitrobenzene | Moderate-High nih.gov |

| Friedel-Crafts Alkylation | Biphenyl | tert-Butyl Chloride | AlCl₃ | Dichloromethane | Moderate icdst.org |

Functional Group Interconversion Strategies

Once the biphenyl core is established, functional group interconversion (FGI) becomes a critical strategy for installing the desired hydroxyl and methoxy groups at the correct positions.

The conversion of a methoxy group (an aryl methyl ether) to a hydroxyl group (a phenol) is a standard and crucial transformation in the synthesis of hydroxylated biphenyls. This demethylation reaction is typically achieved by treating the methoxybiphenyl precursor with a strong acid or a Lewis acid. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are highly effective for cleaving the ether bond.

The reaction mechanism generally involves the protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the conjugate base (e.g., Br⁻), releasing the phenol (B47542) and methyl bromide. This process is particularly important in multi-step syntheses where the methoxy group is used as a protecting group for a more reactive hydroxyl function. Studies on the metabolism of polychlorinated biphenyls (PCBs) in organisms like rice plants have shown biological interconversion between methoxylated (MeO-) and hydroxylated (OH-) biphenyls, highlighting the environmental relevance of this transformation. nih.gov

| Reagent | Conditions | Substrate | Description |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | Aryl Methyl Ether | A highly effective and common reagent for ether cleavage under mild conditions. |

| Hydrogen Bromide (HBr) | Acetic Acid, Reflux | Aryl Methyl Ether | A classical and potent method, often requiring harsh conditions. |

| Pyridinium Hydrochloride | Melt, ~200 °C | Aryl Methyl Ether | A useful method for acid-sensitive molecules, as it avoids strong mineral acids. |

Synthesizing this compound can be approached by starting with a biphenyl precursor that already contains functional groups amenable to conversion into the target methoxy and hydroxyl moieties. This strategy, a form of functional group interconversion, leverages established and high-yielding reactions. libretexts.orgresearchgate.net

For example, a synthetic route could begin with a biphenyl molecule bearing a nitro group and a bromine atom at the appropriate positions. The synthesis could proceed as follows:

Nucleophilic Aromatic Substitution: The bromine atom can be substituted with a methoxide (B1231860) group using sodium methoxide in a copper-catalyzed reaction (Ullmann condensation) or a palladium-catalyzed Buchwald-Hartwig amination-type reaction.

Reduction of Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C).

Diazotization and Hydrolysis: The resulting amino group can be converted into a hydroxyl group via a Sandmeyer-type reaction. The amine is first treated with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt. Gentle heating of the aqueous diazonium salt solution leads to its decomposition, replacing the diazonium group with a hydroxyl group.

This multi-step "derivatization" from a suitable precursor allows for precise control over the placement of functional groups on the biphenyl scaffold.

| Step | Precursor Functional Group | Reagent(s) | Resulting Functional Group |

| 1 | Bromo (-Br) | NaOMe, Cu(I) catalyst | Methoxy (-OCH₃) |

| 2 | Nitro (-NO₂) | SnCl₂, HCl or H₂, Pd/C | Amino (-NH₂) |

| 3 | Amino (-NH₂) | 1. NaNO₂, H₂SO₄, 0-5 °C; 2. H₂O, Heat | Hydroxyl (-OH) |

Asymmetric Synthesis and Chiral Induction Approaches for Optically Active Biphenyls (if applicable to this compound)

Biphenyls can exhibit a form of axial chirality known as atropisomerism when rotation around the single bond connecting the two aryl rings is sufficiently restricted. This restriction typically arises from the presence of bulky substituents at the ortho-positions (positions 2, 2', 6, and 6'). If the rotational barrier is high enough, the molecule can be isolated as stable, non-superimposable mirror-image enantiomers. nih.gov

In the case of this compound, the substituents are located at a meta-position (3-ol) and an ortho-position (6-methoxy). With only one ortho-substituent, the steric hindrance is generally insufficient to prevent free rotation around the biphenyl C-C bond at room temperature. Therefore, this compound is typically not considered atropisomeric, and it does not exist as stable enantiomers under normal conditions.

While not directly applicable to the target molecule, the field of asymmetric synthesis of axially chiral biphenyls is highly advanced. acs.org Strategies often involve chirality transfer, where a chiral auxiliary is used to direct the formation of one atropisomer over the other during the key aryl-aryl bond-forming step, such as an intramolecular Ullmann coupling. nih.gov Other methods include desymmetrization of prochiral biphenyls and kinetic resolution of racemic mixtures. acs.org These techniques are crucial for preparing enantiomerically pure biphenyl ligands that are widely used in asymmetric catalysis. chemrxiv.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the most acidic and nucleophilic site on the molecule, making it a primary target for a variety of chemical transformations. Its reactivity stems from the ability of the oxygen atom's lone pairs to participate in the aromatic system and the relative stability of the corresponding phenoxide anion.

The hydroxyl group of 6-Methoxybiphenyl-3-ol can readily undergo esterification and etherification, classic reactions for phenols.

Esterification: This transformation is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. aocs.org The reaction proceeds via nucleophilic acyl substitution. First, a base deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an ester linkage and the displacement of a leaving group (e.g., chloride). aocs.orgiiste.org

Etherification: The conversion of the phenolic hydroxyl group to an ether is most commonly accomplished through the Williamson ether synthesis. wikipedia.org This SN2 reaction involves the deprotonation of the phenol with a strong base (e.g., sodium hydride, NaH) to generate the sodium phenoxide. jk-sci.commasterorganicchemistry.com This potent nucleophile then displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding aryl ether. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing E2 elimination reactions that dominate with secondary or tertiary halides. jk-sci.commasterorganicchemistry.com

The nucleophilic nature of the phenolic oxygen allows for the formation of various nitrogen-containing derivatives, with carbamates being a prominent example. Carbamoylation involves the reaction of the phenol with an isocyanate (R-N=C=O). nih.gov In this process, the phenolic oxygen attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen, yielding an O-aryl carbamate (B1207046). This reaction is often facilitated by a base and provides a stable derivative. nih.gov Research on related biphenyl-3-ol structures has demonstrated efficient carbamoylation using reagents like cyclohexyl isocyanate in the presence of triethylamine. nih.gov

The resulting O-carbamate functionality is not merely a derivative; it is also a powerful directing group in organic synthesis, even more so than a methoxy (B1213986) group, a property that can be exploited in subsequent reactions. acs.orguwindsor.ca

Reactivity of the Methoxy Substituent

The methoxy (-OCH3) group is generally less reactive than the phenolic hydroxyl group. Its primary transformation pathways involve cleavage of the stable aryl-methyl ether bond or its use as a directing group for functionalization of the aromatic ring.

Cleavage of the aryl methyl ether to reveal a second phenolic hydroxyl group is a synthetically important transformation. This demethylation requires harsh conditions due to the strength of the C(sp²)-O bond. Several reagents are effective for this purpose.

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. researchgate.netchem-station.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, making the methyl group highly electrophilic. A bromide ion then attacks the methyl carbon in an SN2 fashion, releasing bromomethane (B36050) and forming a borate (B1201080) ester, which is subsequently hydrolyzed during aqueous workup to yield the phenol. chem-station.com

Strong Brønsted Acids: Concentrated hydrobromic acid (HBr) can also cleave aryl methyl ethers. chem-station.comresearchgate.net The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This method typically requires high temperatures. chem-station.comreddit.com

Thiolates: Nucleophilic reagents, such as sodium or lithium salts of thiols (thiolates), can demethylate aryl ethers in polar aprotic solvents like DMF. researchgate.netresearchgate.net The thiolate anion acts as a strong nucleophile, attacking the methyl group and displacing the phenoxide as a leaving group. youtube.com

| Reagent | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis acid-assisted SN2 | researchgate.netchem-station.com |

| Hydrobromic Acid (HBr) | Aqueous or Acetic Acid, Reflux (~120-130 °C) | Brønsted acid-assisted SN2 | chem-station.comreddit.com |

| Thiolates (e.g., NaSEt, LiSPh) | DMF, Reflux | Direct SN2 displacement | researchgate.netyoutube.com |

The methoxy group is a well-established ortho-directing group in directed ortho-metalation (DoM) reactions. wikipedia.orgharvard.edu This strategy allows for the regioselective functionalization of the aromatic ring at the position adjacent (ortho) to the methoxy group. The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi), to the Lewis basic oxygen of the methoxy group. wikipedia.org This coordination brings the base into proximity with the C-H bond at the ortho position, facilitating its deprotonation to form a thermodynamically stable aryllithium intermediate. wikipedia.orgunblog.fr This potent nucleophile can then be treated with a wide range of electrophiles (e.g., CO₂, I₂, aldehydes, alkyl halides) to install a new substituent with high regioselectivity.

Aromatic Ring Reactivity and Substitution Patterns

The biphenyl (B1667301) scaffold of this compound contains two aromatic rings with different substitution patterns, leading to distinct reactivities in electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is governed by the electronic effects of the substituents already present.

Ring A (Substituted Ring): This ring bears a hydroxyl (-OH) group and a methoxy (-OCH₃) group. Both are powerful activating, ortho, para-directing groups because their oxygen atoms can donate lone-pair electron density into the ring via resonance. organicchemistrytutor.comlibretexts.org This donation stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack, thereby accelerating the reaction. libretexts.orglibretexts.org The hydroxyl group is generally considered a slightly stronger activator than the methoxy group. stackexchange.comechemi.com These groups synergistically direct incoming electrophiles to the positions ortho and para to them.

Ring B (Unsubstituted Phenyl Ring): The second phenyl ring is attached to the substituted ring. The entire substituted phenoxy moiety acts as an electron-donating group, thus activating the second ring toward electrophilic attack. pearson.com Consequently, the phenyl group is an ortho, para-director for substitutions on Ring B. pearson.comyoutube.com Electrophilic attack at the ortho or para positions of Ring B allows for resonance stabilization of the positive charge in the arenium ion to extend into the adjacent, electron-rich Ring A, making these pathways more favorable than attack at the meta position. youtube.com

Oxidative Transformations and Pathways

Quinone methides are reactive intermediates that can be formed from the oxidation of phenolic compounds, including biphenyls with hydroxyl groups. nih.govnih.gov The formation of a biphenyl quinone methide from a hydroxy-substituted biphenyl can be initiated through photosolvolysis of a corresponding biphenyl methanol. nih.gov These highly conjugated biphenyl quinone methides have been detected as transient intermediates using techniques like nanosecond laser flash photolysis. nih.gov

The general mechanism for the formation of quinone methides from phenols involves a two-electron oxidation. nih.gov This can proceed through a complex mechanism involving radical intermediates. nih.gov For example, the single-electron oxidation of a substituted phenol can yield a phenoxy radical, which can then be further oxidized or disproportionate to form the quinone methide. nih.gov

In the context of this compound, oxidation would likely involve the phenolic hydroxyl group. The resulting intermediate could be a quinone methide structure where the exocyclic double bond is part of the biphenyl system. The stability and subsequent reactivity of this quinone methide would be influenced by the extended conjugation of the biphenyl rings and the electronic effects of the methoxy group.

The enzymatic oxidation of biphenyl compounds is a key metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes. nih.govnih.govmdpi.com These enzymes are responsible for the phase I metabolism of a wide range of xenobiotics. mdpi.com In the case of methoxy-substituted aromatic compounds, CYP-mediated metabolism often involves oxidative demethylation. nih.gov

For biphenyls, enzymes like biphenyl 2,3-dioxygenase can catalyze the dihydroxylation of the aromatic rings. nih.gov This process typically involves a hydroperoxo-iron(III) species as the active oxidant and proceeds through an epoxide intermediate that ultimately leads to a cis-diol product. nih.gov

While specific data on the enzymatic oxidation of this compound is limited, studies on related methoxyflavones and other biphenyls provide insights. nih.gov The rate and regioselectivity of CYP-mediated metabolism are highly dependent on the specific CYP isoform and the substitution pattern on the biphenyl core. nih.govbohrium.com For instance, CYP1A1 and CYP1A2 have shown high rates of metabolism for some fully methylated flavones. nih.gov It is plausible that this compound could undergo hydroxylation on either of the aromatic rings or O-demethylation of the methoxy group, catalyzed by CYP enzymes.

Other enzymes, such as laccases and dehydrogenases, are also known to catalyze the oxidation of phenolic compounds. mdpi.com Laccase, a copper-containing enzyme, catalyzes the one-electron oxidation of phenols to form aryloxy radicals, which can then be converted to quinones. mdpi.com

Chemical Stability and Degradation Mechanisms of this compound Derivatives

The chemical stability and degradation pathways of derivatives of this compound are influenced by the nature of the substituents and the environmental conditions. For instance, the degradation of lignin (B12514952) model compounds, which share structural similarities with biphenyls, has been studied using methods like organic electrolysis. nih.gov These studies show that degradation can lead to the cleavage of C-C bonds and the formation of smaller aromatic compounds like vanillin (B372448) and guaiacol. nih.gov

The presence of hydroxyl and methoxy groups can influence the degradation pathways. Phenolic hydroxyl groups can be oxidized, potentially leading to the formation of quinones and subsequent ring-opening reactions. nih.gov The methoxy group can also be a site for degradation, for example, through ether cleavage.

In the context of enzymatic degradation, as seen with biphenyl 2,3-dioxygenase, the initial step of dihydroxylation can lead to further degradation of the aromatic rings. nih.gov The stability of derivatives will also depend on the specific functional groups introduced. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the biphenyl system and thus its susceptibility to chemical or enzymatic degradation.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework of 6-Methoxybiphenyl-3-ol. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while coupling patterns in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the hydroxyl proton. The aromatic protons would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their exact shifts and multiplicities determined by the substitution pattern on the two phenyl rings. The protons on the ring bearing the hydroxyl and methoxy groups would show splitting patterns influenced by their relative positions (ortho, meta, para). The methoxy group protons would appear as a sharp singlet, typically around δ 3.8 ppm. rsc.org The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the biphenyl (B1667301) rings would resonate in the aromatic region (approximately δ 110-160 ppm). The carbon atom attached to the oxygen of the methoxy group (C-6) and the hydroxyl group (C-3) would be shifted downfield due to the electronegativity of the oxygen atoms. The methoxy carbon itself would appear as a distinct signal around δ 55-60 ppm. rsc.orgnih.gov The specific chemical shifts are sensitive to the orientation of the methoxy group relative to the aromatic ring. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 | Shifts and coupling patterns depend on substitution. |

| Aromatic C-O | - | 150 - 160 | Carbon attached to -OH and -OCH₃ groups. |

| Aromatic C-C | - | 130 - 145 | Quaternary carbons linking the two rings. |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55-60 | Characteristic sharp singlet for the methyl protons. |

| Hydroxyl (-OH) | Variable (broad) | - | Shift is concentration and solvent dependent. |

To gain deeper insights into the three-dimensional structure and connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within each aromatic ring. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. uvic.ca This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as the connection between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com This can help determine the preferred rotational orientation (conformation) of the two phenyl rings relative to each other.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula of this compound (C₁₃H₁₂O₂), as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Mass (Example) |

| C₁₃H₁₂O₂ | 184.0888 | 184.0891 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a fingerprint of the molecule's structure. For methoxybiphenyl compounds, common fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a carbon monoxide (CO) molecule. nih.govnih.gov The fragmentation of this compound would likely proceed through initial loss of a methyl group from the methoxy ether, followed by the loss of carbon monoxide from the phenol (B47542) ring. nih.gov Studying these pathways helps to confirm the presence and location of the functional groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

The IR spectrum of this compound would show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. researchgate.net

C-H stretching vibrations for the aromatic rings typically appear just above 3000 cm⁻¹.

The C-O stretching vibrations of the ether and phenol groups would be observed in the 1000-1300 cm⁻¹ region.

C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ range.

The precise position and shape of the O-H band can provide information about the strength and nature of intermolecular hydrogen bonding in the solid state or in solution. semanticscholar.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H stretch | 2850 - 2960 |

| Aromatic C=C | C=C stretch | 1400 - 1600 |

| Phenol C-O | C-O stretch | ~1200 |

| Ether C-O | C-O stretch (asymmetric) | ~1250 |

| Ether C-O | C-O stretch (symmetric) | ~1040 |

Electronic Spectroscopy: UV-Vis and Fluorescence for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides critical insights into the electronic structure and photophysical properties of this compound. The biphenyl core, substituted with electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, exhibits distinct spectral characteristics.

The UV-Vis absorption spectrum is primarily governed by π → π* transitions within the aromatic rings. The presence of the auxochromes (-OH and -OCH₃) typically induces a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted biphenyl molecule. This shift is due to the extension of the conjugated system through the lone pair electrons on the oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap.

Fluorescence spectroscopy reveals the molecule's behavior after electronic excitation. Following absorption of a photon, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) and can then return to the ground state (S₀) by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The quantum yield and lifetime of fluorescence are sensitive to the molecular environment, including solvent polarity and hydrogen bonding interactions, which can influence the relative energies of the excited states and the rates of non-radiative decay processes.

While specific experimental data for this compound is not widely published, data for analogous compounds like 3-phenylphenol (B1666291) and 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone can provide valuable context. nih.govnih.gov For instance, the UV-vis spectrum of a related chalcone (B49325) containing a 3-methoxyphenyl (B12655295) group was experimentally observed in DMSO with a maximum at 359 nm, which was supported by time-dependent DFT calculations. nih.gov

Table 1: Representative Electronic Spectroscopy Data for Analogous Compounds

| Compound | Technique | λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | UV-Vis | 359 | DMSO | nih.gov |

| Biphenyl-3-ol | UV-Vis | ~250, ~280 | Not Specified | nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for a detailed mechanistic understanding of this compound at the atomic level. These techniques complement experimental data by providing information on molecular structure, energetics, and dynamic behavior.

Density Functional Theory (DFT) for Molecular Structure, Electronic Properties, and Thermodynamic Parameters

Electronic properties are elucidated through the analysis of frontier molecular orbitals (FMOs)—the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.govinpressco.com The distribution of these orbitals reveals the regions of the molecule most involved in electronic transitions and chemical reactions.

Furthermore, DFT enables the calculation of various thermodynamic parameters, such as the total energy, enthalpy, and Gibbs free energy, which are essential for predicting the stability of different conformers and the feasibility of chemical reactions. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Representative DFT-Calculated Properties for a Substituted Biphenyl System

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.0 to 4.5 eV |

| Dipole Moment | Measure of molecular polarity | 1.0 to 3.0 Debye |

| Dihedral Angle | Twist angle between phenyl rings | 35° to 55° |

Note: Values are illustrative and depend on the specific compound, DFT functional, and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational flexibility, particularly the rotation around the central C-C bond connecting the two phenyl rings. aip.orgresearchgate.net By simulating the molecule over time (from nanoseconds to microseconds), researchers can explore the potential energy surface associated with this rotation and identify the most stable conformations and the energy barriers between them.

MD simulations are also invaluable for understanding intermolecular interactions. researchgate.net By placing the molecule in a simulated solvent box (e.g., water, methanol), one can observe how solvent molecules arrange around the solute and participate in hydrogen bonding with the hydroxyl and methoxy groups. These simulations can reveal the influence of the solvent on the conformational preferences of the biphenyl core. mdpi.com Such studies are crucial for understanding how the molecule behaves in a biological or chemical environment, as intermolecular forces govern solubility, binding, and reactivity.

Quantum Chemical Descriptors and Their Application in Predictive Modeling

From the electronic properties calculated using DFT, a set of quantum chemical descriptors can be derived. rasayanjournal.co.in These descriptors quantify various aspects of a molecule's reactivity and are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. videleaf.comnih.gov For this compound, these descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2. A measure of resistance to charge transfer.

Chemical Softness (S): 1 / η.

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (≈ -χ).

These descriptors serve as numerical representations of the molecule's electronic characteristics. In predictive modeling, these values are used as independent variables in statistical models (e.g., multiple linear regression) to predict biological activity or toxicity. nih.govnih.gov This approach allows for the screening of new compounds and the prediction of their properties without the need for extensive experimental testing.

Table 3: Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | μ²/(2η) | Propensity of a species to accept electrons |

Ligand Docking and Binding Energy Calculations for Mechanistic Insights into Molecular Recognition

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies can be performed to investigate its potential interactions with biological targets. The process involves placing the molecule into the binding site of a receptor and using a scoring function to estimate its binding affinity.

The results of a docking simulation provide a plausible binding pose, highlighting key intermolecular interactions such as hydrogen bonds (e.g., involving the -OH group), hydrophobic interactions (with the phenyl rings), and van der Waals forces. Following docking, more rigorous methods like MD simulations can be used to assess the stability of the predicted ligand-receptor complex.

Binding energy calculations, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a quantitative estimate of the binding affinity. These calculations dissect the total binding free energy into contributions from different types of interactions, offering deep mechanistic insights into the molecular recognition process. This information is fundamental in drug discovery for understanding how a molecule binds to its target and for guiding the design of more potent and selective analogues.

Biochemical and Molecular Mechanistic Investigations of Biphenyl Interactions

Enzyme Inhibition Mechanisms by Biphenyl (B1667301) Derivatives

Biphenyl derivatives have been identified as inhibitors of several key enzymes, operating through diverse molecular mechanisms. The nature of these interactions, whether covalent or non-covalent, and the basis for their binding selectivity are critical determinants of their pharmacological profiles.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide, and other related signaling lipids. nih.govmdpi.com Its inhibition is a therapeutic strategy for managing pain, inflammation, and central nervous system disorders. nih.govmdpi.com Biphenyl derivatives have been explored as both covalent and non-covalent inhibitors of FAAH.

Covalent Inhibition: A prominent class of covalent FAAH inhibitors includes carbamates featuring biphenyl substituents. nih.gov These inhibitors function by covalently modifying the enzyme's active site. The mechanism involves the carbamylation of the catalytic serine nucleophile, Ser241, which is part of an unusual Ser-Ser-Lys catalytic triad. nih.gov In this process, the O-biaryl group of the carbamate (B1207046) acts as a leaving group, resulting in the formation of a stable, carbamylated enzyme that is catalytically inactive. nih.gov Modeling studies have suggested that the biphenyl portion of these inhibitors may mimic the arachidonoyl chain of the natural substrate, anandamide, facilitating its entry and positioning within the active site. nih.gov

Non-Covalent Inhibition: In contrast to covalent inhibitors that form a chemical bond, non-covalent inhibitors bind reversibly to the enzyme. The development of potent, non-covalent FAAH inhibitors that lack an obvious electrophilic group for covalent bond formation has also been successful. researchgate.net These compounds engage with the enzyme through a combination of non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their mechanism can be either competitive, where they bind to the active site and prevent substrate binding, or non-competitive, where they bind to an allosteric site to modulate enzyme activity. nih.govunica.it The design of non-covalent inhibitors can be a safer approach for developing long-acting FAAH modulators. nih.gov

| Interaction Type | Mechanism of Action | Key Active Site Residue | Nature of Binding | Example Scaffold |

|---|---|---|---|---|

| Covalent | Carbamylation of the catalytic serine nucleophile. nih.gov | Ser241 nih.gov | Irreversible nih.gov | Carbamates with biphenyl substituents nih.gov |

| Non-Covalent | Reversible binding via hydrophobic interactions, hydrogen bonds, etc. researchgate.net | Varies (Active Site or Allosteric Site) nih.gov | Reversible researchgate.net | Tetrahydropyridopyridine scaffold researchgate.net |

Histone Acetyltransferases (HATs) are enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (Ac-CoA) to lysine (B10760008) residues on histones and other proteins. medchemexpress.com This process is fundamental to chromatin structure and gene regulation, making HATs attractive targets in diseases like cancer. medchemexpress.comnih.gov Inhibitors of HATs, such as the p300/CBP family, can act through different competitive mechanisms.

Competitive Inhibition: HAT inhibitors can be competitive against either the histone substrate or the Ac-CoA cofactor. nih.gov

Histone-Competitive: These inhibitors bind to the histone-binding pocket of the HAT domain. nih.gov By occupying this site, they prevent the natural histone substrate from binding, thereby inhibiting the acetylation reaction. The selectivity of these inhibitors for specific HATs often arises from differences in the architecture and amino acid composition of the histone-binding sites among various HAT families. nih.gov

Ac-CoA-Competitive: Alternatively, inhibitors can target the binding site for the Ac-CoA cofactor. nih.gov Compounds like A-485 are potent inhibitors of p300/CBP that compete with Ac-CoA. nih.gov

The development of selective inhibitors is crucial, as different HAT families have distinct biological roles. medchemexpress.com The discovery of novel chemotypes beyond known pan-assay interfering compounds (PAINS) is an active area of research to yield more specific and therapeutically viable HAT inhibitors. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Studies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methodologies used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov These techniques are invaluable for predicting the activity of novel molecules and for providing mechanistic insights into ligand-receptor interactions. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for biphenyl derivatives. mdpi.com In these studies, a set of structurally related biphenyl compounds with known biological activities are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. mdpi.comnih.gov

Statistical methods like Partial Least Squares (PLS) are then used to build a model that relates variations in these fields to changes in biological activity. mdpi.com The resulting 3D-QSAR models are often visualized as contour maps. nih.gov

Steric Contour Maps: Indicate regions where bulky substituents increase or decrease activity.

Electrostatic Contour Maps: Highlight areas where positive or negative charges are favorable for binding.

Hydrophobic and H-bond Maps: Show regions where hydrophobic groups or hydrogen-bond donors/acceptors enhance activity.

These models provide a mathematical and visual tool for understanding the essential structural requirements for binding and for designing new biphenyl derivatives with improved potency. nih.govnih.gov For instance, a 3D-QSAR study on biphenyl amides as VEGFR-2 inhibitors helped to rationalize their structure-activity relationships and guide further optimization. nih.gov The statistical robustness of a QSAR model, often indicated by a high correlation coefficient (R²) and predictive R² (Q²), is crucial for its reliability. nih.govmedcraveonline.com

| QSAR/3D-QSAR Parameter | Description | Utility in Mechanistic Prediction |

|---|---|---|

| Steric Fields (CoMFA/CoMSIA) | Describes the shape and size of the molecule. mdpi.com | Identifies regions where bulky or small groups are preferred, guiding optimization of substituent size for better fit. |

| Electrostatic Fields (CoMFA/CoMSIA) | Describes the distribution of partial charges on the molecule's surface. mdpi.com | Predicts where positive or negative potentials enhance binding, indicating key electrostatic interactions with the target. |

| Hydrophobic Fields (CoMSIA) | Describes the molecule's affinity for nonpolar environments. | Highlights areas where hydrophobic groups can improve binding affinity, often by displacing water molecules. |

| H-Bond Acceptor/Donor Fields (CoMSIA) | Identifies regions where the molecule can act as a hydrogen bond acceptor or donor. mdpi.com | Pinpoints critical hydrogen bonding interactions with the target, providing direct mechanistic insight into the binding mode. |

Influence of Electronic Effects and Steric Parameters on Biological Interaction

The biological activity of biphenyl compounds, including 6-Methoxybiphenyl-3-ol, is profoundly influenced by the interplay of electronic effects and steric parameters of their constituent functional groups. The methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the this compound scaffold are critical determinants of its interaction with biological targets.

Electronic Effects: Both the hydroxyl and methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic rings. This enhanced electron density can be crucial for forming favorable electrostatic interactions, such as pi-pi stacking or cation-pi interactions, with amino acid residues in a protein's active site. The hydroxyl group can also act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are pivotal for the specific recognition and binding affinity of the molecule to its target receptor or enzyme. mdpi.comnih.gov Theoretical studies on substituted biphenyls using Density Functional Theory (DFT) have shown that the position of substituents significantly alters electronic properties such as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can correlate with the molecule's reactivity and biological activity. researchgate.net

The combined influence of these parameters is often modeled in QSAR studies, where descriptors for electronic properties (e.g., Hammett constants, dipole moment) and steric effects (e.g., Taft steric parameters, molar refractivity) are correlated with biological activity.

Table 1: Summary of Electronic and Steric Influences of Substituents on Biphenyl Scaffolds

| Parameter | Substituent Group | Influence on Biological Interaction | Potential Effect for this compound |

| Electronic | Hydroxyl (-OH) | Electron-donating (resonance); hydrogen bond donor & acceptor. | Enhances electron density of the phenyl ring; forms key hydrogen bonds with target sites. |

| Methoxy (-OCH3) | Electron-donating (resonance); hydrogen bond acceptor. | Increases ring electron density; acts as a hydrogen bond acceptor, influencing binding orientation. | |

| Steric | Hydroxyl (-OH) | Relatively small size. | Minimal steric hindrance, allowing flexibility in binding pocket. |

| Methoxy (-OCH3) | Bulkier than hydroxyl. | Can cause steric clashes or promote favorable van der Waals contacts, depending on binding site topology. rsc.org |

Development of Predictive Models for Molecular Design

Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are indispensable tools for understanding how the chemical structure of biphenyl derivatives relates to their biological activity and for designing new, more potent compounds. nih.gov These models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities.

The development of a QSAR model involves calculating a wide range of molecular descriptors that quantify various structural features, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molar volume, surface area, molecular shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), hydrophobic fields.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. tandfonline.com These techniques generate 3D grid-based fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. The resulting models can produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding rational drug design. tandfonline.comtandfonline.com

For example, a 3D-QSAR study on biphenyl derivatives as aromatase inhibitors identified a four-point pharmacophore with two hydrogen-bond acceptors and two aromatic rings as essential features for activity. nih.gov The resulting model demonstrated high predictive power, with a correlation coefficient (R²) of 0.977 for the training set and 0.946 for the test set, providing clear guidance for designing novel inhibitors. nih.gov Such models can pre-emptively assess the potential activity of designed molecules like derivatives of this compound before their synthesis, saving significant time and resources. tandfonline.com

Table 2: Examples of QSAR Models Developed for Biphenyl Derivatives

| Biphenyl Series | Target/Activity | QSAR Method | Key Findings & Statistical Validity | Reference |

| Imidazole-substituted biphenyls | CYP17 Inhibitory Activity | 3D-QSAR (MFA, RSA) | The model indicated that small, hydrophilic hydrogen bond donor groups at the terminal phenyl ring enhance activity. The RSA model showed high internal predictive power (Q² = 0.932). | tandfonline.com |

| Biphenyl-substituted pyridones | HIV-1 NNRTIs | 3D-QSAR (CoMFA, CoMSIA) | Both models exhibited excellent predictive capability. The CoMFA model had r²=0.976 and a predictive r²=0.831, while the CoMSIA model had r²=0.968 and a predictive r²=0.828. | tandfonline.com |

| Biphenyl derivatives | Aromatase Inhibitors | Pharmacophore-based 3D-QSAR | A statistically significant model (R² = 0.977, Q² = 0.946) was generated based on a pharmacophore with two H-bond acceptors and two aromatic rings. | nih.gov |

Biotransformation Pathways and Enzymatic Modifications of Biphenyl Compounds

Regioselective and Atropselective Metabolism by Enzyme Systems (e.g., Cytochrome P450)

The biotransformation of biphenyl compounds is primarily initiated by Phase I metabolism, which is dominated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These enzymes catalyze oxidative reactions, most commonly hydroxylation, which introduces a hydroxyl group onto the aromatic ring. nih.gov This process is often highly regioselective, meaning the oxidation occurs at a specific, favored position on the molecule. This selectivity is dictated by the electronic properties of the substrate and the steric constraints of the enzyme's active site. d-nb.info

For compounds structurally similar to this compound, the existing hydroxyl and methoxy groups are powerful directing groups. Research on phytoalexin biosynthesis in plants has identified a specific Cytochrome P450 enzyme, biphenyl 4-hydroxylase (B4H), belonging to the CYP736A family. nih.gov This enzyme displays remarkable regioselectivity, catalyzing the 4-hydroxylation of the biphenyl scaffold. Crucially, SaB4H (from Sorbus aucuparia) was found to have absolute specificity for 3-hydroxy-5-methoxybiphenyl (B1252442) as its substrate, a very close structural analog of this compound. nih.gov This enzyme did not convert other related compounds, highlighting its stringent substrate requirements. This suggests that this compound would likely undergo highly specific hydroxylation, catalyzed by a similar CYP enzyme, at the position para to the existing hydroxyl group.

In addition to regioselectivity, the metabolism of certain biphenyls can be atropselective, where one atropisomer (a stereoisomer arising from hindered rotation around a single bond) is metabolized preferentially over the other. This is particularly relevant for ortho-substituted biphenyls where rotation around the central C-C bond is restricted.

Table 3: Regioselective Hydroxylation of a Biphenyl Substrate by a Cytochrome P450 Enzyme

| Enzyme | Substrate | Reaction Type | Product | Specificity | Reference |

| Biphenyl 4-hydroxylase (CYP736A107) | 3-hydroxy-5-methoxybiphenyl | Regioselective Hydroxylation | 3,4-dihydroxy-5-methoxybiphenyl | The enzyme shows absolute specificity for the substrate, catalyzing hydroxylation at the C-4 position. | nih.gov |

Glycosylation and Other Conjugation Mechanisms in Biological Systems

Following Phase I metabolism, the introduced hydroxyl groups, or pre-existing ones as in this compound, serve as handles for Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion from the body. The most common conjugation pathway for phenolic compounds is glycosylation, specifically glucuronidation. nih.gov

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate. Studies on hydroxylated polychlorinated biphenyls (OH-PCBs) have identified several UGT isoforms, including UGT1A1, UGT1A6, and UGT2B1, as being primarily responsible for their glucuronidation. nih.gov The efficiency and rate of this conjugation are highly dependent on the structure of the biphenyl, including the position and nature of other substituents. epa.gov For example, the substitution pattern of chlorine atoms on the non-hydroxylated ring was found to significantly alter the rate of glucuronidation for OH-PCBs. epa.gov

It is therefore highly probable that the 3-hydroxyl group of this compound is a substrate for UGT enzymes, leading to the formation of a glucuronide conjugate. Other potential conjugation reactions for the hydroxyl group include sulfation, catalyzed by sulfotransferases (SULTs). The specific pathway followed would depend on the relative expression and activity of the different conjugating enzymes in the biological system.

Table 4: UGT Isoform Activity towards Hydroxylated Biphenyls

| UGT Isoform | Substrate Class | Activity | Key Findings | Reference |

| UGT1A1 | Hydroxylated PCBs | Active | Demonstrates strong, substrate-specific glucuronidation activity. | nih.gov |

| UGT1A6 | Hydroxylated PCBs | Active | Shows significant glucuronidation activity towards specific OH-PCB structures. | nih.gov |

| UGT2B1 | Hydroxylated PCBs | Active | Contributes significantly to the glucuronidation of a range of OH-PCBs. | nih.gov |

| Multiple UGTs | 4-methylumbelliferone (probe) | Inhibited by OH-PCBs | Hydroxylated PCBs can act as competitive inhibitors of UGT enzymes, with Ki values in the low micromolar range. | nih.gov |

Applications As a Molecular Scaffold in Advanced Materials Science and Catalysis

Functional Organic Materials Precursors

The unique electronic and structural characteristics of 6-methoxybiphenyl-3-ol make it a valuable precursor for a variety of functional organic materials. Its biphenyl (B1667301) core provides rigidity and a pathway for electronic communication, while the methoxy (B1213986) and hydroxyl groups offer sites for further chemical modification, enabling the fine-tuning of material properties.

Synthesis of Photochromic Systems Incorporating this compound Moieties

Photochromic materials, which undergo reversible changes in color upon exposure to light, are at the forefront of smart materials research. The this compound moiety has been successfully incorporated into complex photochromic systems, such as naphthopyrans. researchgate.netosi.lvresearchgate.net

In one study, novel isomeric naphthopyrans were synthesized featuring 6-methoxybiphenyl-3-yl groups. researchgate.netosi.lvresearchgate.net These compounds, when compared to analogues with simpler methoxyphenyl substituents, exhibited a faster color-fading rate. researchgate.netosi.lvresearchgate.net This property is crucial for applications requiring rapid switching between colored and colorless states, such as in high-performance photochromic lenses and dynamic holographic materials. researchgate.net The introduction of the this compound scaffold demonstrates a strategic approach to modulating the kinetic properties of photochromic systems. researchgate.net

Table 1: Photochromic Properties of Naphthopyrans

| Compound | Substituent | Key Photochromic Feature |

|---|---|---|

| Naphthopyran Derivative 1 | 6-methoxybiphenyl-3-yl | Faster color fading rate |

| Naphthopyran Derivative 2 | 4-methoxyphenyl (B3050149) | Slower color fading rate |

This table is generated based on a comparative study of naphthopyran derivatives. researchgate.netosi.lvresearchgate.net

Development of Fluorescent Probes and Emitting Materials

The inherent fluorescence of the biphenyl system, coupled with the electronic influence of the methoxy and hydroxyl groups, makes this compound an attractive building block for fluorescent probes and emitting materials. Research has shown that naphthopyran derivatives incorporating 6-methoxybiphenyl-3-yl moieties not only possess photochromic properties but also exhibit significant fluorescence. researchgate.netosi.lvresearchgate.net

Specifically, these compounds have been observed to have a larger fluorescence quantum yield compared to their counterparts with 4-methoxyphenyl groups. researchgate.netosi.lvresearchgate.net This enhanced fluorescence is advantageous for applications in bio-imaging and sensing, where a strong signal is paramount. The development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones has also produced a new class of fluorescent scaffolds for biological imaging. nih.gov These AMHCs are small, have strong fluorescence in basic conditions, are reasonably soluble and stable, non-toxic, and can be easily linked to other molecules. nih.gov

Electrochemical Properties and Applications in Sensing or Energy

The electrochemical behavior of materials derived from this compound highlights their potential in sensing and energy-related applications. Cyclic voltammetry studies on naphthopyrans containing the 6-methoxybiphenyl-3-yl group have revealed that the aromatic substituents significantly affect their electrochemical properties. researchgate.netosi.lvresearchgate.net This tunability is a key factor in the design of electrochemical sensors, where the material's response to an analyte is often linked to changes in its redox behavior.

While direct applications of this compound in energy storage or conversion are still emerging, its role as a precursor for electroactive materials is noteworthy. For instance, derivatives of similar methoxy-biphenyl compounds have been explored in the synthesis of materials for organic light-emitting diodes (OLEDs), which rely on the electrochemical properties of the constituent molecules.

Monomers and Building Blocks for Polymer Synthesis (e.g., conducting polymers)

The bifunctional nature of this compound, with its reactive hydroxyl group and potential for further functionalization, makes it a suitable monomer for polymerization reactions. While specific examples of conducting polymers directly synthesized from this compound are not extensively documented, its structural motifs are found in precursors for advanced polymers.

For example, related biphenyl dicarboxylic acids have been used to create fully aromatic polyesters. rsc.org The principles of using substituted biphenyls to control polymer properties, such as processability and liquid crystalline behavior, are well-established. rsc.org The methoxy group in this compound could be envisioned to enhance the solubility and processability of resulting polymers, a common strategy in the synthesis of conducting polymers like polythiophenes and polyanilines. acs.orgtcichemicals.com The overarching goal is to create polymers with tailored electronic and physical properties for applications in electronics and optoelectronics. acs.orgtcichemicals.com

Ligand Design and Components in Catalytic Systems

The rigid yet conformationally flexible biphenyl backbone is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. The atropisomerism exhibited by certain substituted biphenyls allows for the creation of a chiral environment around a metal center, enabling high levels of enantioselectivity in chemical transformations.

Chiral Biphenyl Ligands in Asymmetric Catalysis (e.g., Pd-catalyzed allylic substitution)

The development of chiral diphosphine ligands based on the biphenyl framework has been a significant area of research in asymmetric catalysis. nih.gov While direct use of this compound in this context is not explicitly detailed, the principles of ligand design often involve the strategic placement of alkoxy groups, such as methoxy groups, to influence the electronic and steric properties of the ligand. nih.gov

For example, the well-known MeO-BIPHEP ligand (6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl) demonstrates the importance of methoxy substituents in achieving high enantioselectivities in reactions like ruthenium-catalyzed asymmetric hydrogenation. nih.gov The electronic effects of the methoxy groups can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity.

Palladium-catalyzed allylic substitution is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction where chiral ligands are crucial for achieving high enantioselectivity. kyoto-u.ac.jpuwindsor.ca The design of these ligands often incorporates biphenyl scaffolds to create a well-defined chiral pocket around the palladium center. chemrxiv.org The development of adjustable axially chiral biphenyl ligands allows for the fine-tuning of steric and electronic properties to optimize catalytic performance for specific substrates and reactions. chemrxiv.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 13-butyl-6,7-dimethoxy-3,3-bis(6-methoxybiphenyl-3-yl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol |

| 13-butyl-6,7-dimethoxy-3,3-bis(4-methoxyphenyl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol |

| 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) |

| MeO-BIPHEP (6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl) |

| Polythiophenes |

| Polyanilines |

Development of Heterogeneous and Homogeneous Catalysts for Organic Transformations

The unique electronic and structural characteristics of the this compound scaffold are leveraged in the development of both homogeneous and heterogeneous catalysts. Catalysis, whether homogeneous or heterogeneous, is a critical tool for sustainable chemical innovation, enabling reactions to be more efficient and environmentally responsible. mdpi.comrsc.org The design of these catalysts often involves integrating the biphenyl unit into larger ligand systems that can coordinate with metal centers.

Homogeneous Catalysis: In homogeneous systems, catalysts and reactants exist in the same phase, allowing for high activity and selectivity under mild conditions. The this compound framework has been incorporated into sophisticated dinucleating ligands designed to mimic the active sites of metalloenzymes. nih.gov For instance, a derivative, 1,2-bis((6-(2-methoxybiphenyl-3-yl)pyridin-3-yl)ethynyl)benzene, was synthesized as a precursor to a "V-shaped" dinucleating ligand. nih.gov This ligand architecture is designed to bind two metal ions, creating a pocket for small molecule activation, such as dioxygen. nih.gov The biphenyl groups in these ligands play a crucial role in defining the steric and electronic environment of the resulting bimetallic complex, which in turn governs its catalytic activity in oxidation reactions. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. rsc.orgresearchgate.net The functional groups on the this compound scaffold, particularly the hydroxyl group, provide anchoring points for immobilization onto solid supports like polymers, silica, or other inorganic materials. mdpi.com While direct examples using this compound are specific, the principle is well-established for related phenolic compounds. For example, palladium complexes have been supported on various materials, including polymers and natural volcanic pumice, to create highly efficient and reusable catalysts for cross-coupling reactions like the Suzuki–Miyaura reaction. mdpi.comrsc.org The biphenyl structure itself is a common motif in the products of such reactions, underscoring the importance of this scaffold in C-C bond formation chemistry. rsc.org The development of such immobilized catalysts is a key area of research aimed at bridging the gap between the high activity of homogeneous systems and the practical advantages of heterogeneous ones. nih.govjst.go.jp

| Catalyst Type | Scaffold Application | Example Transformation | Metal Center | Reference |

|---|---|---|---|---|

| Homogeneous | Component of a dinucleating "V-shaped" ligand for creating bimetallic complexes. | Dioxygen activation for oxidation reactions. | Iron (II) | nih.gov |

| Heterogeneous | The biphenyl scaffold can be functionalized for immobilization on solid supports (e.g., polymers). | Suzuki-Miyaura cross-coupling reactions. | Palladium (Pd) | mdpi.comrsc.org |

Construction of Complex Molecular Architectures (e.g., triarylmethanes, dendrimers, molecular scaffolds)

The this compound unit is an important synthon for building larger, more complex molecular architectures. Its defined stereochemistry and multiple functionalization points allow for its use in creating structurally precise macromolecules with tailored properties.

Triarylmethanes: Triarylmethanes are a class of compounds with applications as dyes, molecular probes, and functional materials. rsc.org Their synthesis often relies on cross-coupling reactions that form new carbon-carbon bonds. academie-sciences.fr The this compound structure is a viable precursor for incorporation into triarylmethane frameworks. Modern synthetic methods, such as Suzuki-Miyaura cross-coupling or silylboronate-mediated reactions, allow for the coupling of aryl halides with other aryl components. rsc.orgacademie-sciences.fr The biphenyl unit of this compound can act as one of the "aryl" groups, and its hydroxyl functionality can be used to direct or modify subsequent reactions, making it a versatile building block for these complex structures.

Dendrimers: Dendrimers are perfectly branched, three-dimensional macromolecules with a vast range of applications, from drug delivery to catalysis. sapub.orgwikipedia.org They are built up generation by generation from a central core or by synthesizing branched "dendrons" that are then attached to a core. wikipedia.orgpsu.edu The this compound molecule, with its multiple distinct chemical sites, is a suitable candidate to act as a dendron or a branching unit within a dendrimer. The hydroxyl group can serve as a point of attachment or the starting point for chain growth, while the aromatic rings can be further functionalized to create successive generations. sapub.org The biphenyl unit imparts rigidity and a defined spatial orientation to the dendritic branches. This is exemplified in the synthesis of complex "click" dendrimers where triazole linkages connect building blocks, and the resulting structures act as nanoreactors for catalysis. rsc.org

Molecular Scaffolds: Beyond specific architectures like dendrimers, this compound serves as a fundamental molecular scaffold. A scaffold provides a rigid core structure upon which functional groups can be precisely positioned to interact with other molecules, such as biological targets or metal ions. chim.itscispace.com The O-biphenyl unit is recognized as an effective scaffold in medicinal chemistry. scispace.com For example, in the design of fatty acid amide hydrolase (FAAH) inhibitors, the O-biphenyl scaffold was used to create a folded shape that mimics the natural substrates of the enzyme. scispace.com Similarly, the use of a methoxybiphenyl-containing unit to construct dinucleating ligands for diiron complexes demonstrates its utility as a scaffold for assembling catalytic sites. nih.gov This ability to organize functional components in three-dimensional space is critical for creating materials with specific optical properties, as seen in anthracene-based molecular crystals where the solid-state order dictates the material's function. acs.org

| Molecular Architecture | Role of this compound Scaffold | Potential Application | Reference |

|---|---|---|---|

| Triarylmethanes | Serves as a key aryl building block in cross-coupling synthesis. | Functional dyes, molecular probes. | rsc.orgacademie-sciences.fr |

| Dendrimers | Can act as a branching unit (dendron) due to multiple functionalization sites. | Nanoreactors, drug delivery vehicles. | wikipedia.orgrsc.org |

| Dinucleating Ligands | Provides a rigid framework to position metal-coordinating groups. | Biomimetic catalysis, small molecule activation. | nih.gov |

| Enzyme Inhibitors | Forms a core structure (O-biphenyl scaffold) to orient functional groups for enzyme binding. | Therapeutic agents (e.g., FAAH inhibitors). | scispace.com |

Conclusion and Future Research Trajectories

Summary of Current Academic Understanding of 6-Methoxybiphenyl-3-ol Chemistry

This compound, an organic compound with the molecular formula C13H12O2, is a derivative of biphenyl (B1667301). lookchem.com Its structure features a biphenyl backbone with a hydroxyl (-OH) group at the 3-position and a methoxy (B1213986) (-OCH3) group at the 6-position of one of the phenyl rings. lookchem.com